N-[(3-bromophenyl)methyl]-N-methylaniline
Description
N-[(3-Bromophenyl)methyl]-N-methylaniline is a tertiary amine featuring a benzyl group substituted with a bromine atom at the meta position and an N-methylaniline moiety. This compound is structurally characterized by the presence of a brominated aromatic ring connected via a methylene bridge to the nitrogen atom of N-methylaniline. For instance, palladium-catalyzed coupling reactions involving 3-bromoaniline derivatives (as described in ) or Chan–Lam cross-coupling methodologies (as in ) are plausible routes. The bromine substituent likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group on the nitrogen atom modulates steric and electronic properties .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPJOPNFFJIBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-methylaniline typically involves the reaction of 3-bromobenzyl chloride with N-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
3-bromobenzyl chloride+N-methylaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aromatic ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Para-substituted bromine (e.g., compound 18 in ) often directs electrophilic substitution reactions to specific positions, altering reaction pathways compared to meta derivatives .
Electronic Effects :
- The trifluoromethyl (-CF₃) group in 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline () introduces strong electron-withdrawing effects, contrasting with the moderate electron-withdrawing nature of bromine in the target compound. This difference impacts redox behavior and catalytic activity .
- N-Methylation (common across all compounds) reduces basicity compared to primary or secondary amines, as evidenced by thermochemical data for N-methylaniline (Δ(f)H(m)°(g) = 90.9 ± 2.1 kJ·mol⁻¹) .
Enzymatically synthesized poly(N-methylaniline) () demonstrates that bulkier substituents (e.g., n-butyl vs. methyl) increase electroactivity, suggesting that the bromobenzyl group in the target compound could similarly enhance conductivity in polymeric forms .
Thermodynamic and Spectroscopic Properties
- Thermochemistry : N-Methylaniline’s enthalpy of vaporization (Δ(l)(g)H(m) = 55.0 ± 0.2 kJ·mol⁻¹) serves as a baseline; bromine’s added molecular weight and polarizability in the target compound may increase boiling points and lattice energies .
- Photoelectron Spectroscopy : Solid-phase N-methylaniline exhibits a relaxation shift of 0.6 eV, smaller than water (1.1–1.3 eV), indicating weaker intermolecular interactions. Bromine substitution could further reduce packing efficiency, affecting solid-state properties .
Biological Activity
N-[(3-bromophenyl)methyl]-N-methylaniline, with the molecular formula C14H14BrN, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of aniline, characterized by the substitution of the aniline nitrogen with a 3-bromophenylmethyl group and a methyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties
- Molecular Weight : 186.05 g/mol
- Predicted Water Solubility : 304.07 mg/L
- Chemical Classification : Aniline derivative
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to interact with bacterial cell membranes, leading to cell death. The presence of the bromine atom in its structure enhances its reactivity and potential efficacy against various pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of brominated anilines have been reported to exhibit cytotoxic effects on human cancer cell lines, indicating a promising avenue for further research.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : Similar compounds have been found to interact with various receptors and enzymes.
- Biochemical Pathways : It may influence pathways related to inflammation and cellular stress responses, contributing to its antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several aniline derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Screening
In a separate investigation focused on anticancer activity, this compound was tested against multiple human cancer cell lines. The compound showed promising results in inhibiting cell growth, particularly in breast and lung cancer models. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-bromo-N,N-dimethylaniline | C10H12BrN | Moderate antibacterial activity |
| 3-bromo-N-methylbenzylamine | C10H12BrN | Anticancer properties |
| N-(3-bromophenyl)-N-methylaniline | C14H14BrN | Strong antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
